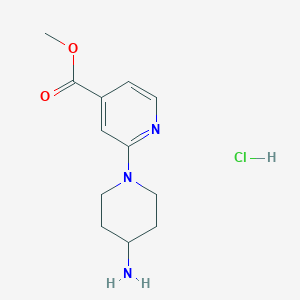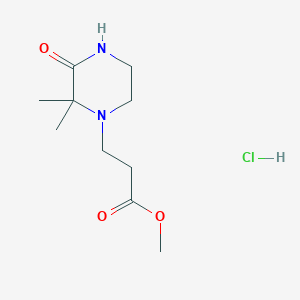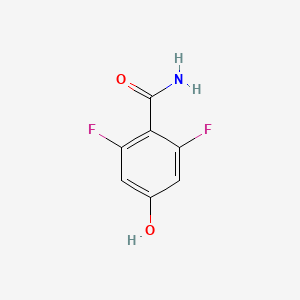
(3,4-Difluoro-2-formylphenyl)boronic acid
描述
(3,4-Difluoro-2-formylphenyl)boronic acid is a useful research compound. Its molecular formula is C7H5BF2O3 and its molecular weight is 185.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary targets of (3,4-Difluoro-2-formylphenyl)boronic acid are chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Mode of Action
This compound interacts with its targets through a process known as the Suzuki–Miyaura (SM) coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, facilitated by this compound, affects various biochemical pathways. This compound is used as a reactant to prepare fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides . It also participates in the synthesis of flurodiarylmethanols by reacting with aryl aldehydes using a Ni catalyst , and in the formation of conjugated fluorodiazaborinines by treating with diamines via an intermolecular dehydration reaction for the detection of explosives .
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This reaction results in the synthesis of various compounds, including fluorinated biaryl derivatives, flurodiarylmethanols, and conjugated fluorodiazaborinines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Suzuki–Miyaura coupling reaction requires specific conditions, such as the presence of a palladium catalyst Additionally, the stability of this compound may be affected by factors such as temperature, pH, and the presence of other chemicals
生化分析
Biochemical Properties
(3,4-Difluoro-2-formylphenyl)boronic acid plays a crucial role in various biochemical reactions. It is known to interact with enzymes, proteins, and other biomolecules, facilitating the formation of boronic esters. These interactions are essential in the inhibition of serine proteases and kinase enzymes, which are involved in the regulation of cellular processes such as signal transduction and metabolism . The compound’s ability to form reversible covalent bonds with diols and other nucleophiles makes it a valuable tool in biochemical assays and drug design.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to alterations in cell proliferation, differentiation, and apoptosis . Additionally, this compound has been shown to affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity by forming stable boronate complexes . This inhibition can lead to the suppression of enzymatic reactions that are critical for cell survival and proliferation. Furthermore, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to external stimuli.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under controlled conditions, with minimal degradation observed over time . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These findings highlight the potential of the compound for use in long-term biochemical assays and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to selectively inhibit target enzymes without causing significant toxicity . At higher doses, this compound can induce adverse effects, including cytotoxicity and disruption of normal cellular functions. These findings underscore the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, influencing the flux of metabolites through various biochemical pathways . The compound’s ability to modulate enzyme activity can lead to changes in metabolite levels, affecting cellular energy production and biosynthesis. Additionally, this compound can be metabolized by cellular enzymes, resulting in the formation of reactive intermediates that may further impact cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to reach intracellular targets. Once inside the cell, this compound can accumulate in specific compartments, where it exerts its biochemical effects. The distribution of the compound within tissues is influenced by factors such as tissue perfusion and the presence of binding proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound may localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression. Alternatively, it may be targeted to the cytoplasm or organelles such as mitochondria, where it influences metabolic processes and enzyme activity.
属性
IUPAC Name |
(3,4-difluoro-2-formylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF2O3/c9-6-2-1-5(8(12)13)4(3-11)7(6)10/h1-3,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LETVLJWTRCPAMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)F)F)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101260004 | |
| Record name | B-(3,4-Difluoro-2-formylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101260004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1451392-91-8 | |
| Record name | B-(3,4-Difluoro-2-formylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(3,4-Difluoro-2-formylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101260004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



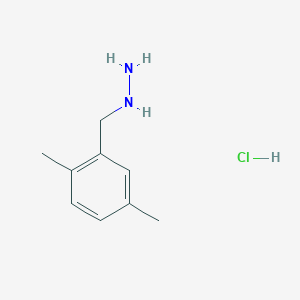
![4-Chloro-7-methyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one](/img/structure/B1430176.png)
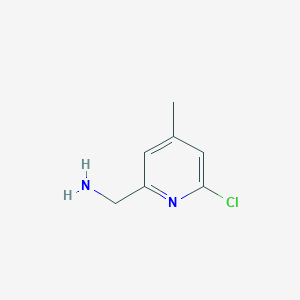
![([4-(4-Methoxyphenyl)-1H-imidazol-2-YL]methyl)methylamine dihydrochloride](/img/structure/B1430179.png)
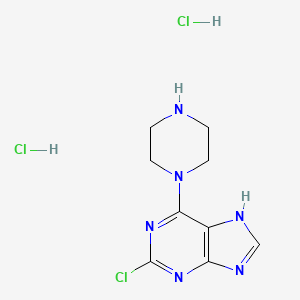
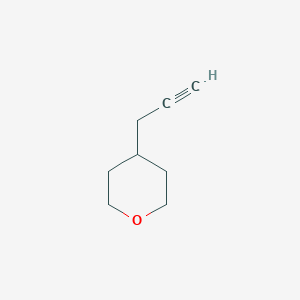
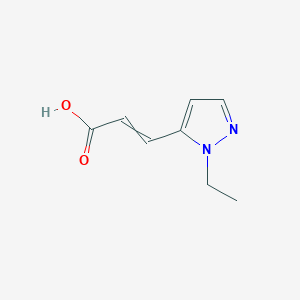
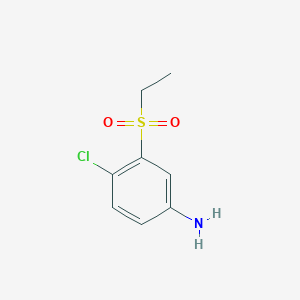
![Ethyl 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetate](/img/structure/B1430184.png)
